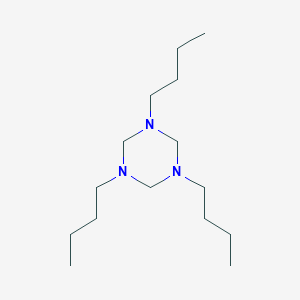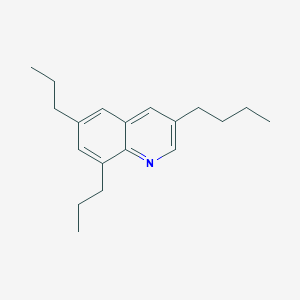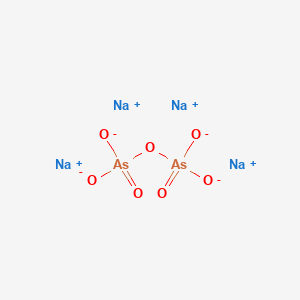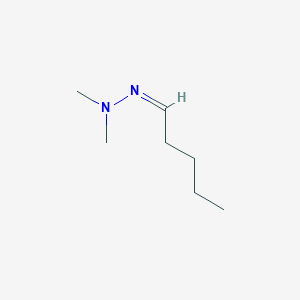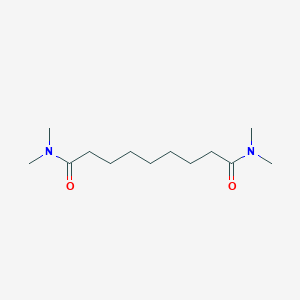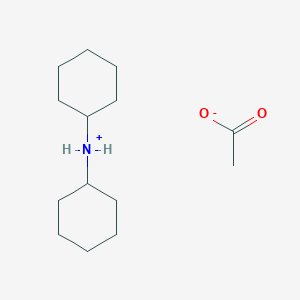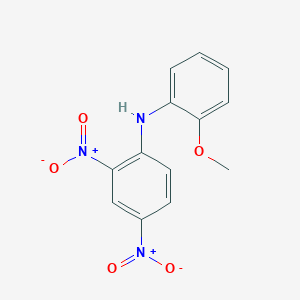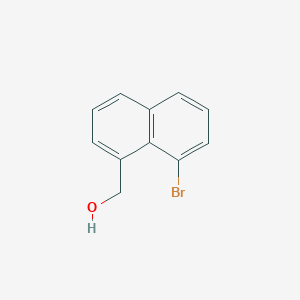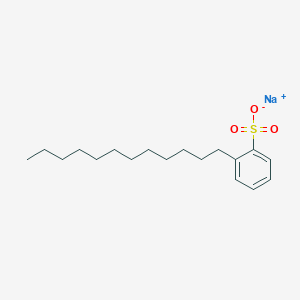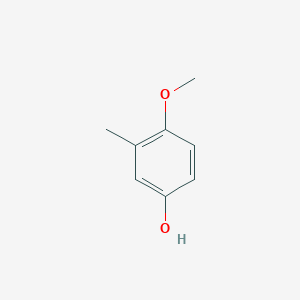
4-甲氧基-3-甲基苯酚
描述
Synthesis Analysis
4-Methoxyphenol and its chlorinated derivatives have been synthesized by partial methylation of p-hydroquinone and chlorinated p-hydroquinones, showcasing a method to produce structurally related compounds (Knuutinen et al., 1988). Another example is the synthesis of 4-Methoxyphenol via microwave-assisted method, highlighting a safe and efficient approach to obtain this compound (Zhou Shu-jin, 2015).
Molecular Structure Analysis
The molecular structures of compounds related to 4-Methoxy-3-methylphenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, have been determined, revealing their crystal systems and intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Research has investigated the reactions of 4-Methoxy-3-methylphenol derivatives, such as its interaction with trimethylaluminum, leading to novel catalysts for polymerization (Hsueh, Huang, & Lin, 2002). These studies demonstrate the compound's reactivity and potential in synthetic chemistry.
Physical Properties Analysis
Studies on methoxyphenols, including 4-Methoxy-3-methylphenol, have focused on their thermodynamic properties, such as vapor pressure and enthalpies of vaporization and fusion, providing a comprehensive understanding of their physical behavior (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-3-methylphenol, such as its antioxidant activity, have been characterized, showcasing its potential as a bioactive compound (Kusumaningrum et al., 2021). Additionally, the electronic structure and intramolecular interactions have been explored through spectroscopic studies and quantum chemical calculations, further elucidating its chemical behavior (Islam et al., 2018).
科学研究应用
Application in Cooperative Catalysis
- Scientific Field : Chemistry, specifically cooperative catalysis .
- Summary of Application : 4-Methoxy-3-methylphenol, also known as 2-methoxy-4-methylphenol, has been used in cooperative catalysis for the conversion of vanillin (biomass-based platform molecules) into value-added compounds .
- Methods of Application : The experiment involved the use of a Pd@UiO-66 (Hf) core–shell catalyst. The cooperativity between Brønsted acidic μ3-OH groups and Pd active sites present at the interface was key to the catalytic performance .
- Results or Outcomes : The experiment achieved >99% vanillin conversion and >99% 2-methoxy-4-methylphenol selectivity at 90 °C under 3 bar H2 in water .
Application in Anti-Inflammatory Compounds
- Scientific Field : Medicine, specifically anti-inflammatory compounds .
- Summary of Application : 4-Methoxy-3-methylphenol is the major anti-inflammatory compound in bamboo vinegar .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Mass Spectrometry
- Scientific Field : Analytical Chemistry, specifically Mass Spectrometry .
- Summary of Application : 4-Methoxy-3-methylphenol can be used as a standard in mass spectrometry for the identification and quantification of compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Derivative Compounds
- Scientific Field : Organic Chemistry .
- Summary of Application : 4-Methoxy-3-methylphenol is a precursor to several derivative compounds, including the amine atomoxetine and the diol mephenesin .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Oxidative Degradation
- Scientific Field : Environmental Science .
- Summary of Application : 4-Methoxy-3-methylphenol is involved in the oxidative degradation of phenols and substituted phenols in water and atmosphere .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Antioxidant Production
- Scientific Field : Industrial Chemistry .
- Summary of Application : 4-Methoxy-3-methylphenol is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT). These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
安全和危害
属性
IUPAC Name |
4-methoxy-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASIIGKRFKNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304966 | |
| Record name | 4-Methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenol | |
CAS RN |
14786-82-4 | |
| Record name | 14786-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




